molecular formula C10H6N2S B1320600 6-(Thiophen-3-yl)nicotinonitrile CAS No. 937601-80-4

6-(Thiophen-3-yl)nicotinonitrile

Cat. No.: B1320600
CAS No.: 937601-80-4
M. Wt: 186.24 g/mol
InChI Key: AJMXTGZOVQGOEY-UHFFFAOYSA-N
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Description

Significance of Nicotinonitrile Derivatives in Contemporary Chemistry

Nicotinonitrile, also known as 3-cyanopyridine (B1664610), and its derivatives are fundamental scaffolds in both medicinal and materials chemistry. ekb.eg The pyridine (B92270) ring is a common N-heteroaromatic system found in various physiologically active molecules and natural products, including nicotinic acid and vitamin B6. ekb.eg The addition of a cyano (nitrile) group to this ring creates a versatile building block with a wide range of applications.

In medicinal chemistry, the nicotinonitrile framework is a "privileged scaffold," meaning it is a recurring structural motif in a variety of biologically active compounds. researchgate.netnih.gov Research has demonstrated that nicotinonitrile derivatives possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. researchgate.netacs.org Several marketed drugs, such as Bosutinib, Milrinone, and Neratinib, are based on the nicotinonitrile structure, highlighting its therapeutic relevance. ekb.egresearchgate.net The cyano group can participate in crucial interactions with biological targets and serves as a synthetic handle for further molecular elaboration. ekb.eg

Beyond pharmaceuticals, nicotinonitrile derivatives exhibit valuable optical and electrical properties. researchgate.net This has led to their investigation as functional materials, particularly in the field of nonlinear optics (NLO) and as components in advanced electrical materials. researchgate.netresearchgate.net The adaptability of the nicotinonitrile core allows for systematic structural modifications, enabling chemists to fine-tune its properties for specific applications. researchgate.net

Overview of Thiophene-Containing Heterocycles in Functional Materials

Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is a critical component in the development of advanced functional materials. numberanalytics.com Its electron-rich nature and ability to be easily polymerized make it a versatile building block for π-conjugated polymers. researchgate.net These polymers, particularly polythiophene and its derivatives, are at the forefront of research in organic electronics. researchgate.netnumberanalytics.com

The key feature of thiophene-based materials is their delocalized π-electron system, which facilitates charge transport. numberanalytics.com This property is harnessed in a variety of electronic devices, including:

Organic Light-Emitting Diodes (OLEDs) numberanalytics.com

Organic Photovoltaics (OPVs) or solar cells numberanalytics.comdtu.dk

Organic Thin-Film Transistors (OTFTs) researchgate.net

Biosensors researchgate.netnumberanalytics.com

The performance of these materials can be precisely controlled by modifying the thiophene ring with various functional groups or by copolymerizing it with other aromatic units. researchgate.net Such modifications can alter the polymer's electronic properties, solubility, and processability. researchgate.netnih.gov The development of synthetic methods like transition metal-catalyzed cross-coupling reactions has enabled the creation of regioregular polythiophenes with highly ordered structures and enhanced performance characteristics. nih.gov The incorporation of thiophene into molecular architectures is a proven strategy for creating materials with tailored electronic and optical functionalities. rsc.org

Research Trajectory of 6-(Thiophen-3-yl)nicotinonitrile and Related Thiophene-Substituted Analogs

The specific compound This compound (CAS No. 937601-80-4) represents a direct fusion of the two important scaffolds discussed above. bldpharm.com While detailed studies focusing exclusively on this particular isomer are not extensively documented in publicly available literature, the research trajectory of closely related thiophene-substituted nicotinonitrile analogs provides significant insight into its potential areas of application and scientific interest. The strategy of combining thiophene and nicotinonitrile moieties has been actively pursued to create novel compounds with enhanced or unique properties.

Research into these analogs primarily explores their biological activities and potential as functional materials. For instance, studies have shown that introducing a thiophene ring at various positions on the nicotinonitrile core can lead to potent biological effects. A notable example is the synthesis of 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile , which was investigated for its antiproliferative activity against various cancer cell lines. acs.orgnih.gov This line of research highlights the interest in using thiophene-nicotinonitrile scaffolds as a basis for developing new antineoplastic agents. acs.org

In another study, a series of 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophen-3-yl)nicotinonitrile derivatives were synthesized and evaluated for their antioxidant properties. eurjchem.com The findings indicated that several of these compounds exhibited significant radical scavenging effects, demonstrating that the thiophene-nicotinonitrile framework can be a foundation for creating effective antioxidants. eurjchem.com

The versatility of this structural combination is further illustrated by the development of antimicrobial agents. The compound 2-((4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide was found to have potent antimicrobial and biofilm-inhibiting activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. ekb.eg

The table below summarizes key research findings on various thiophene-substituted nicotinonitrile analogs, showcasing the diverse applications being explored for this class of compounds.

Compound/Analog ClassKey Research Finding(s)Area of ApplicationReference
2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrileSynthesized and evaluated for cytotoxic activity against cancer cell lines.Anticancer Research acs.orgnih.gov
4-Aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophen-3-yl)nicotinonitrile DerivativesShowed significant DPPH free radical scavenging effects.Antioxidant Research eurjchem.com
2-((4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamideExhibited low MIC/MBC values against S. aureus and E. coli; showed superior biofilm inhibition.Antimicrobial Research ekb.eg
3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine DerivativesSynthesized and studied via molecular modeling as potential nicotinate (B505614) mononucleotide adenylyltransferase inhibitors.Antibacterial Research researchgate.net

This research trajectory demonstrates a clear and consistent interest in the chemical and biological properties of molecules that combine thiophene and nicotinonitrile rings. The work on these analogs suggests that this compound itself is a compound of significant interest for further investigation, particularly in the fields of medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMXTGZOVQGOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594773
Record name 6-(Thiophen-3-yl)pyridine-3-carbonitrile
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Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-80-4
Record name 6-(3-Thienyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 6 Thiophen 3 Yl Nicotinonitrile Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 6-(Thiophen-3-yl)nicotinonitrile derivatives. By examining the interaction of these molecules with electromagnetic radiation, detailed information about their atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives. researchgate.netnih.govnih.gov

In the ¹H NMR spectra of these compounds, the aromatic protons of the pyridine (B92270) and thiophene (B33073) rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.govacs.org For instance, in 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile, the aromatic and thiophene ring protons are observed as a multiplet in the range of δ 8.30–7.57 ppm. nih.gov The chemical shifts and coupling constants of these protons provide valuable information about their substitution patterns on the aromatic rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.govnih.gov The spectra of this compound derivatives show distinct signals for the carbon atoms of the pyridine and thiophene rings, as well as the nitrile carbon. For example, in the ¹³C NMR spectrum of 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile, twenty distinct carbon signals are observed, confirming the presence of all carbon atoms in the molecule. nih.gov The nitrile carbon typically appears in the range of δ 115-120 ppm. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are often employed to further elucidate complex structures by establishing correlations between protons and carbons.

Table 1: Representative ¹H and ¹³C NMR Data for selected this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile8.30–7.57 (m, 11H, Ar H, and thiophene ring)160.23, 160.01, 150.21, 134.74, 134.52, 133.45, 132.77, 131.25, 130.55, 130.01, 129.81, 129.33, 128.44, 128.07, 127.77, 127.12, 126.88, 125.82, 125.22, 116.22 nih.gov
2,2′-(Octylazanediyl)bis(6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile)8.88–7.33 (m, 22H, Ar H, and thiophene ring), 1.66 (t, 2H, CH₂), 1.21–1.24 (m, 12H, 6CH₂), 1.03 (t, 3H, CH₃)160.22, 154.23, 152.44, 136.11, 135.22, 134.22, 133.72, 132.22, 131.21, 130.44, 129.25, 129.19, 127.78, 126.80, 125.66, 125.26, 124.99, 116.71, 110.21, 106.22, 49.10, 31.68, 29.54, 29.20, 27.36, 27.18, 22.52, 14.44 acs.org
2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide7.24-8.82 (m, 8H, Ar–H, thiophene and pyridine rings)143.38 (2CH), 142.38 (C), 132.59, 129.88, 129.64 (3CH), 123.51 (2CH), 114.95 (CN), 113.14 (CH), 91.57 (2C) researchgate.net

Infrared (IR) Spectroscopy Analysis of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. spectroscopyonline.commdpi.com In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic nitrile (C≡N) group.

The C≡N stretching vibration gives rise to a sharp and intense absorption band in the region of 2200-2240 cm⁻¹. spectroscopyonline.com For example, in 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile, this band appears at 2232 cm⁻¹. nih.gov Similarly, for a series of 2-amino-4,6-diphenylnicotinonitriles, the C≡N stretch is consistently observed around 2209 cm⁻¹. mdpi.com The presence of this band is a strong indicator of the nicotinonitrile core structure.

Other important functional groups also give rise to characteristic IR absorptions. For instance, the C=N and C=C stretching vibrations of the pyridine and thiophene rings typically appear in the 1600-1400 cm⁻¹ region. researchgate.net If the molecule contains other functional groups, such as carbonyl (C=O) or amino (N-H) groups, their characteristic stretching vibrations will also be present in the IR spectrum. acs.orgnih.gov

Table 2: Characteristic IR Frequencies for Key Functional Groups in this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Nitrile (C≡N)2220 - 2232 nih.govacs.org
Carbonyl (C=O)~1753 researchgate.net
Amine (N-H)3222 - 3447 acs.orgmdpi.com
C=N, C=C (aromatic)1552 - 1654 mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. massbank.eunih.gov Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for this compound derivatives.

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. For example, the mass spectrum of 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile shows a molecular ion peak at m/z 346, consistent with its chemical formula. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to piece together the original structure. For instance, the fragmentation of these derivatives often involves the loss of small molecules like HCN or the cleavage of bonds connecting the substituent groups to the main heterocyclic core.

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

CompoundIonization MethodMolecular Ion (m/z)Reference
2-Chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrileEI346 [M]⁺ nih.gov
2,2′-(Octylazanediyl)bis(6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile)EI749 [M]⁺ acs.org
2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazideEINot specified researchgate.net
Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylateHR-MS (ESI)405.9793 [M+Na]⁺ mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For this compound derivatives that can be grown as single crystals, X-ray diffraction analysis can be performed. The resulting crystal structure reveals the exact conformation of the molecule in the solid state, including the relative orientations of the thiophene and pyridine rings. For instance, in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, the dihedral angles between the quinoxaline (B1680401) and the two thiophene rings were determined to be 3.29(9)° and 83.96(4)°. nih.gov This type of information is crucial for understanding structure-property relationships.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, is also revealed. This can provide insights into intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions, which can influence the material's physical properties.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for both assessing the purity of the final this compound derivatives and for monitoring the progress of their synthesis. nih.gov

Thin-layer chromatography (TLC) is a simple and rapid method used to qualitatively monitor reactions. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light.

Column chromatography is a preparative technique used to purify the synthesized compounds. By passing the crude product through a column packed with a stationary phase (e.g., silica (B1680970) gel), the desired compound can be separated from impurities and unreacted starting materials.

High-performance liquid chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final product with high precision. nih.gov A small amount of the sample is injected into the HPLC system, and the components are separated based on their differential interactions with the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component, and the area of the product peak relative to the total area of all peaks gives a quantitative measure of its purity.

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound derivatives, techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide valuable information about their thermal stability and phase behavior.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. This can be used to determine the decomposition temperature of the compound, which is a measure of its thermal stability. For example, several N-(thiophen-2-yl) nicotinamide (B372718) derivatives were found to have decomposition temperatures above 200 °C, indicating good thermal stability. mdpi.com

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point, glass transition temperature, and other phase transitions of the material. The melting point is a key physical property that is often used to characterize a pure crystalline compound.

Computational and Theoretical Investigations of 6 Thiophen 3 Yl Nicotinonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules. However, specific DFT studies on 6-(Thiophen-3-yl)nicotinonitrile are not found in the reviewed literature.

Geometry Optimization and Electronic Structure Analysis

A DFT study would typically begin with geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing a stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and nicotinonitrile rings. The planarity or torsion between the two aromatic rings would be a key parameter to establish. Following optimization, an electronic structure analysis would reveal details about the distribution of electrons within the molecule, such as charge distribution and dipole moment. While studies on similar pyridine (B92270) derivatives have utilized methods like B3LYP with a 6-31G(d,p) basis set for geometry optimization, no such data exists specifically for this compound. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, a molecular orbital analysis would map the electron density of these orbitals, showing which parts of the molecule (the thiophene ring, the pyridine ring, or the nitrile group) are most likely to be involved in chemical reactions. Research on thiophene-triazole co-oligomers has shown how the connection position on the thiophene ring can influence the HOMO-LUMO gap. researchgate.net However, no published data quantifies the HOMO and LUMO energies or maps their distribution for this compound.

Vibrational Frequency and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. Each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the this compound molecule. While methods for predicting vibrational spectra of molecules like furan, pyrrole, and thiophene using DFT are well-established, a predicted vibrational spectrum for this compound has not been reported. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a method used to study the behavior of molecules in their electronically excited states. uci.edu It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra and understanding the nature of electronic transitions. A TD-DFT study of this compound would calculate the energies of its excited states and the probabilities of transitions from the ground state, which would correspond to the absorption peaks in its UV-Vis spectrum. This analysis would also shed light on its potential photophysical properties, such as fluorescence or phosphorescence. Investigations into the excited state dynamics of related molecules like 6-thioguanine (B1684491) have been performed, but no such studies are available for this compound. nih.govnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. A molecular docking study of this compound would involve selecting a specific biological target (e.g., an enzyme or a receptor) and computationally placing the molecule into the target's binding site. The results would provide a binding score, which is an estimate of the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Numerous docking studies have been conducted on thiophene and pyridine derivatives against various targets. nih.govresearchgate.net However, there are no published molecular docking studies specifically featuring this compound as the ligand.

Research on 6 Thiophen 3 Yl Nicotinonitrile in Organic Electronics and Material Science

Semiconductor Applications

The combination of an electron-rich thiophene (B33073) unit and an electron-deficient nicotinonitrile unit suggests that 6-(Thiophen-3-yl)nicotinonitrile could theoretically possess interesting semiconductor properties. Thiophene-based materials are among the most investigated classes of organic semiconductors due to their excellent charge transport capabilities and environmental stability. nih.gov The nitrile group often serves as an electron-withdrawing group and a potential anchoring site in various applications. Despite this promising structure, specific research into its semiconductor applications is not found in the reviewed literature.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

There are no available studies reporting the use of this compound as an active layer in Organic Field-Effect Transistors (OFETs). Consequently, data regarding its charge transport characteristics, such as hole or electron mobility, are absent from the scientific record. Research in this area often focuses on fused thiophene systems or oligothiophenes to enhance charge mobility through controlled molecular packing and strong intermolecular interactions. researchgate.netresearchgate.net While derivatives of thiophene are widely used in OFETs, the performance of this specific molecule remains uncharacterized.

Organic Light-Emitting Diodes (OLEDs) as Emitting Layers and Hole Transporting Materials

The potential of this compound in Organic Light-Emitting Diodes (OLEDs) has not been explored in published research. There are no reports on its use as an emissive material or as a hole transport material (HTM). The development of materials for OLEDs is a vast field, with many thiophene-containing compounds being investigated for their electroluminescent and charge-carrying properties. rsc.org However, the specific photophysical and electrical characteristics of this compound required for OLED applications, such as its emission spectrum, quantum yield, and energy levels (HOMO/LUMO), have not been documented.

Electropolymerization and Electroactive Properties

Thiophene and its derivatives are well-known for their ability to undergo electropolymerization to form conductive and electrochromic polymer films on electrode surfaces. nih.govmdpi.com This process allows for the direct fabrication of electroactive thin films with potential applications in sensors, electrochromic devices, and supercapacitors. rsc.orgresearchgate.net The electrochemical behavior of a monomer dictates the properties of the resulting polymer. Nevertheless, there are no specific studies on the electropolymerization of this compound. Its electrochemical properties, such as oxidation and reduction potentials, and the characteristics of any potential polymer have not been reported.

Cyclic Voltammetry and Spectroelectrochemical Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the electronic properties of D-A molecules like this compound. By measuring the oxidation and reduction potentials, researchers can estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. These parameters are critical for designing materials for organic electronics, as they determine the efficiency of charge injection, transport, and the energy of electronic transitions.

The oxidation process typically corresponds to the removal of an electron from the electron-rich thiophene moiety, while the reduction process involves the addition of an electron to the electron-deficient nicotinonitrile portion. While specific CV data for this compound is not extensively detailed in publicly available literature, the characterization of analogous thienyl-pyridine and more complex thiophene-based D-A systems is well-documented. rsc.orgmdpi.com For instance, studies on thiophene-furan-thiophene type monomers, which also feature a D-A-D structure, involve detailed CV analysis to determine their polymerization potential and the electrochemical stability of the resulting polymers. rsc.org

Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical measurements, provides further insight. It allows for the characterization of the optical properties of the molecule in its different redox states (neutral, radical cation, radical anion). This is crucial for applications in electrochromic devices, where a material changes color upon the application of a potential. For copolymers incorporating thiophene-based D-A monomers, spectroelectrochemistry reveals changes in the π-π* transition and charge carrier bands upon doping, which are essential for understanding their performance in electrochromic applications. rsc.org

To illustrate the type of data obtained from such an analysis, the following table presents electrochemical data for a related thiophene-based monomer, demonstrating how HOMO/LUMO levels and the electrochemical gap (E_g) are determined.

Table 1: Representative Electrochemical Properties of a Thiophene-Based Monomer This table is illustrative, showing typical data obtained for analogous compounds via Cyclic Voltammetry.

Compound Onset Oxidation Potential (E_ox) Onset Reduction Potential (E_red) HOMO (eV) LUMO (eV) Electrochemical Band Gap (E_g) (eV)

Note: HOMO and LUMO values are typically estimated from the onset potentials versus a reference electrode (e.g., Ag/AgCl) and calibrated against a standard like ferrocene/ferrocenium (Fc/Fc+).

Design of Tunable Donor-Acceptor Systems

The this compound scaffold is an excellent platform for designing tunable D-A systems. The ability to systematically modify the chemical structure allows for precise control over the electronic and optical properties of the resulting materials. sciepub.com The core principle of this tunability lies in altering the electron-donating or electron-accepting strength of the respective components. Current time information in Bangalore, IN.nih.gov

Key strategies for tuning properties using this scaffold include:

Modification of the Donor: The electron-donating capacity of the thiophene unit can be enhanced by linking multiple thiophene rings to form bithiophene or oligothiophene donors. nih.gov This extension of the π-conjugated system generally raises the HOMO energy level and reduces the band gap.

Modification of the Acceptor: The electron-accepting strength of the nicotinonitrile unit can be modulated by introducing various substituent groups onto the pyridine (B92270) ring. Attaching additional electron-withdrawing groups would lower the LUMO energy level.

Functionalization of the Thiophene Ring: Adding substituents to the thiophene ring itself can also tune its electronic character and influence molecular packing in the solid state.

Research on related thienyl-pyridine molecules for pesticidal agents demonstrates how different substituents on both the pyridine and an attached phenyl group can be systematically varied to optimize biological activity, a process guided by the electronic changes these modifications impart. mdpi.com Such synthetic strategies are directly applicable to the development of novel electronic materials based on the this compound core.

Nonlinear Optics (NLO) Material Research

Donor-acceptor molecules are a major focus of research for nonlinear optical (NLO) materials, which are essential for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a D-A molecule is governed by its hyperpolarizability, which is significantly enhanced by a strong intramolecular charge transfer character.

The this compound structure, with its linked donor and acceptor units, possesses the fundamental requirements for NLO activity. While specific NLO measurements for this exact compound are not prominent in the literature, studies on more complex D-A systems built from similar heterocyclic units confirm the viability of this approach. For example, theoretical modeling of 4,6-di(thiophen-2-yl)pyrimidine derivatives, which also feature a D-A architecture, has been used to predict their NLO properties. researchgate.net These studies show that extending the π-conjugation or adding strong push-pull substituents significantly enhances the NLO response. researchgate.net

Recent investigations into fused-ring D-A-D architectures derived from the high-performance organic photovoltaic material Y6, which contains thiophene units, have shown remarkable NLO properties, such as strong two-photon absorption. researchgate.net This highlights the potential of thiophene-based D-A systems in NLO research and suggests that this compound could serve as a valuable building block for more complex and potent NLO materials.

Structure-Property Relationships in Optoelectronic Applications

Understanding the relationship between molecular structure and the resulting electronic and optical properties is paramount for designing effective materials for optoelectronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In D-A type molecules such as this compound, this relationship is governed by the interplay between the donor, the acceptor, and the π-linker.

The fundamental structure dictates that the HOMO is primarily localized on the thiophene donor, while the LUMO is localized on the nicotinonitrile acceptor. sciepub.com This spatial separation of frontier orbitals is a hallmark of D-A systems. The energy difference between the HOMO and LUMO levels, known as the band gap, determines the absorption and emission characteristics of the material.

Systematic studies on D-A conjugated copolymers based on alternating BN-bridged bipyridine (acceptor) and oligothiophene (donor) units have provided clear insights into these relationships. nih.gov As the length of the oligothiophene donor unit increases from one to five rings, both the HOMO and LUMO energy levels systematically increase, leading to a change in the material's function from an electron acceptor to an electron donor in solar cells. nih.gov Furthermore, increasing the length of the linear thiophene segment was found to enhance the crystallinity of the polymer films, which is crucial for achieving high charge carrier mobility in OFETs. nih.gov

These findings establish a clear design guideline: the optoelectronic properties of materials based on the this compound core can be rationally tuned. By modifying its structure—for instance, by creating polymers or more complex small molecules based on this unit—researchers can control the energy levels, band gap, and solid-state morphology to optimize performance in a target application.

Mechanistic and Application Research of 6 Thiophen 3 Yl Nicotinonitrile in Medicinal Chemistry

Biological Activity Profiling and Mechanistic Insights

The therapeutic potential of 6-(Thiophen-3-yl)nicotinonitrile and its derivatives has been a subject of growing interest in medicinal chemistry. Researchers have been exploring its various biological activities, seeking to understand the underlying mechanisms of action that could be harnessed for drug development.

Enzyme Inhibition Studies (e.g., Kinases, Acetylcholinesterase)

Derivatives of nicotinonitrile, the core structure of this compound, have demonstrated significant enzyme-inhibiting capabilities.

Kinase Inhibition: Certain novel nicotinonitrile derivatives have been identified as potent tyrosine kinase (TK) inhibitors. nih.gov Compounds 8 and 5g, for instance, were found to be the most effective anticancer agents in a particular study, inhibiting TK by 86% and 89% respectively. nih.gov Their IC50 values against the enzyme were 311 and 352 nM. nih.gov This inhibition of TK is a key mechanism behind their strong antiproliferative activity, leading to cell cycle arrest. nih.gov Other research has also highlighted thiophene-based compounds as multi-kinase inhibitors, with a notable effect on VEGFR-2. mdpi.com For example, the compound Thio-Iva showed approximately 90% inhibition of VEGFR-2. mdpi.com Furthermore, some 3-cyanopyridine (B1664610) derivatives have been investigated for their potential as PIM-1 kinase inhibitors. researchgate.netnih.gov

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine, is a key target in the management of Alzheimer's disease. bohrium.comnih.gov Nicotinonitrile-coumarin hybrids have been designed and synthesized as potential AChE inhibitors. bohrium.com In some cases, these hybrid molecules have shown more effective inhibitory activity than the reference drug, donepezil. bohrium.com Similarly, a series of new thiophene (B33073) derivatives have been synthesized and tested for their AChE inhibitory activity, with some compounds proving to be more potent than donepezil. mdpi.comnih.gov For instance, one derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exhibited 60% inhibition compared to donepezil's 40%. mdpi.comnih.gov

The table below summarizes the inhibitory activity of selected nicotinonitrile and thiophene derivatives against different enzymes.

Compound/Derivative ClassTarget EnzymeObserved EffectReference
Nicotinonitrile Derivatives (e.g., 8, 5g)Tyrosine Kinase (TK)86-89% inhibition, IC50 values of 311 and 352 nM nih.gov
Thiophene-based Kinase Inhibitor (Thio-Iva)VEGFR-2~90% inhibition mdpi.com
Nicotinonitrile-Coumarin HybridsAcetylcholinesterase (AChE)More effective inhibition than donepezil bohrium.com
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideAcetylcholinesterase (AChE)60% inhibition mdpi.comnih.gov

Investigation of Nucleic Acid Interaction Mechanisms (e.g., DNA Disruption)

The interaction of thiophene-containing compounds with nucleic acids is another area of active research. The incorporation of therapeutic thiopurines, such as 6-thioguanine (B1684491) (6-TG), into cellular DNA is a key aspect of their therapeutic effect. nih.gov However, this incorporation also makes the DNA susceptible to damage from UVA radiation. nih.gov UVA irradiation of 6-TG in DNA leads to the formation of photoproducts like guanine-6-sulfonate (G(SO3)), which can disrupt normal DNA function. nih.gov This DNA damage can inhibit replication and trigger a p53-dependent DNA damage response in human cells. nih.gov

Studies on organoruthenium(II)-polypyridyl complexes have also shed light on DNA interaction mechanisms. These complexes have been shown to bind to DNA, although typically through a non-intercalative mode. nih.gov Gel electrophoresis has demonstrated that these complexes can induce conformational changes in supercoiled plasmid DNA in a concentration-dependent manner. nih.gov

Induction of Apoptotic Pathways (e.g., Caspase Activation)

A significant body of research indicates that nicotinonitrile derivatives can exert their antiproliferative effects by inducing apoptosis, or programmed cell death. nih.gov This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in executing apoptosis.

Studies have shown that certain nicotinonitrile derivatives can induce intrinsic apoptosis, as evidenced by the significant induction of caspases 9 and 3, with activation levels ranging from 3 to 6-fold in colon cells. nih.gov Other research on pyrido[2,3-d]pyrimidine (B1209978) derivatives has also demonstrated their ability to induce apoptosis. nih.gov For example, compound 4 in one study significantly activated apoptosis in MCF-7 cells, leading to a 58.29-fold increase in cell death and arresting the cell cycle at the G1 phase. nih.gov This apoptotic induction was linked to the inhibition of PIM-1 kinase. nih.gov

Furthermore, research has identified caspase-6 as a key regulator of innate immunity and inflammasome activation, and it has been shown to promote programmed cell death pathways, including apoptosis. nih.govnih.gov Some 3-cyanopyridine derivatives have also been identified as survivin modulators and apoptosis inducers. mdpi.com

Antioxidant Activity Investigations

The antioxidant properties of compounds containing the thiophene moiety have been a significant area of investigation. These compounds have shown the ability to scavenge free radicals and protect against oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of thiophene and nicotinonitrile derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govnih.govnih.govresearchgate.net

In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a change in color. nih.gov Studies have shown that thiophene and its aminocarbonitrile derivatives possess antiradical capabilities, with their capacity significantly exceeding that of some traditional antioxidants. mdpi.com The antiradical activity of these compounds is influenced by their molecular structure. mdpi.comresearchgate.net

The ABTS assay is another common method used to assess antioxidant activity. nih.govresearchgate.netnih.gov In this assay, the decolorization of the ABTS radical cation indicates the scavenging capacity of the tested compound. nih.gov Nicotinonitrile-thiazole hybrids have been identified as promising antioxidant agents in ABTS assays, with some showing high inhibition activity. researchgate.net For instance, the nicotinonitrile-thiazole hybrid 6b demonstrated an inhibition activity of 86.27%. researchgate.net

The table below presents a summary of the antioxidant activity of various thiophene and nicotinonitrile derivatives as determined by DPPH and ABTS assays.

Compound/Derivative ClassAssayResultReference
Thiophene and its aminocarbonitrile derivativesDPPHSignificant antiradical capacity mdpi.com
Nicotinonitrile-thiazole hybrid 6bABTS86.27% inhibition activity researchgate.net
Various isolated compoundsDPPHVaried degrees of radical scavenging activities researchgate.net
Phenolic ThiazolesDPPH, ABTSAntioxidant and antiradical activity nih.gov
1,2,4-triazole-3-thionesDPPHRadical scavenging activity researchgate.net

Protective Effects Against Oxidative Stress and DNA Damage

Beyond simple radical scavenging, thiophene-containing compounds have demonstrated protective effects against cellular damage induced by oxidative stress. Oxidative stress, caused by an excess of reactive oxygen species (ROS), can lead to damage of cellular components, including DNA. researchgate.net

The antioxidant properties of thiophene derivatives can help mitigate this damage. For example, the incorporation of 6-thioguanine into DNA, while making it susceptible to UVA-induced damage, also highlights a mechanism where antioxidants can play a protective role by preventing the oxidation of 6-TG. nih.gov The retinoprotective effects of some 3-hydroxypyridine (B118123) derivatives, which can act as "scavengers" of radical oxidation products, further underscore the potential of these compounds to protect against oxidative damage. mdpi.com

Research has shown that certain compounds can protect cells from damage caused by agents that induce oxidative stress. researchgate.net This protective effect is often attributed to a combination of antioxidative properties that detoxify ROS and inhibitory actions on enzymes involved in the generation of these harmful species. researchgate.net

Antimicrobial Activity Research

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Thiophene and nicotinonitrile scaffolds are prominent in medicinal chemistry due to their diverse biological activities. Research into this compound and its derivatives has revealed potential antimicrobial properties, including antibacterial and antifungal effects.

Antibacterial Spectrum and Efficacy Against Bacterial Strains

Derivatives of thiophene-nicotinonitrile have been synthesized and evaluated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of novel thiophene derivatives were synthesized, and their antibacterial potential was assessed. nih.gov One particular derivative, Ethyl 5-(1-(1H-1,2,4-Triazol-5-ylimino)ethyl)-4-phenyl-2-(phenylamino) thiophene-3-carboxylate, demonstrated notable potency against Pseudomonas aeruginosa, even greater than the standard antibiotic gentamicin. nih.gov This highlights the potential of the thiophene core in developing agents effective against intrinsically resistant Gram-negative bacteria. nih.gov

However, not all derivatives have shown significant activity. A study involving 2-(2-oxopropoxy)-6-(dichlorothiophen)nicotinonitrile derivatives found that most of the synthesized compounds had no activity against eight different microorganisms. researchgate.net Only two compounds, (6a) and (6c), exhibited weak antibacterial activity, each with an inhibition zone of 10 mm. researchgate.net Similarly, other research on nicotinonitrile derivatives showed that they possessed moderate antibacterial activity when compared to the standard drug Ampicillin. researchgate.net

Further investigations into thiophene-2-carboxamide derivatives indicated greater efficacy against Gram-positive bacteria compared to Gram-negative strains. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene-Nicotinonitrile Derivatives

Compound Test Organism Activity Reference
Ethyl 5-(1-(1H-1,2,4-Triazol-5-ylimino)ethyl)-4-phenyl-2-(phenylamino) thiophene-3-carboxylate (7) Pseudomonas aeruginosa More potent than gentamicin nih.gov
Derivative 6a Various bacteria Weak activity (10 mm inhibition zone) researchgate.net
Derivative 6c Various bacteria Weak activity (10 mm inhibition zone) researchgate.net
Nicotinonitrile derivatives (3a-c) S. aureus, Klebsiella sp. Moderate activity researchgate.net
3-Amino thiophene-2-carboxamide (7a-c) Gram-positive bacteria Higher activity than other derivatives nih.gov

This table is for illustrative purposes and summarizes data from different studies on various derivatives.

Biofilm Inhibition Studies

Bacterial biofilms contribute significantly to antibiotic resistance and chronic infections. The ability of this compound derivatives to inhibit biofilm formation is a key area of investigation. Research has shown that certain thiophene derivatives can interfere with biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. frontiersin.org For instance, treatment with specific thiophene compounds resulted in reduced adherence of these bacteria to host cells. frontiersin.org

Studies on other heterocyclic compounds have identified key structural features necessary for biofilm inhibition. For example, in the case of Staphylococcus epidermidis, the presence and configuration of an epoxide moiety in oxylipins were found to be critical for their biofilm inhibitory activity. frontiersin.org While not directly involving this compound, these findings provide valuable insights for the rational design of new anti-biofilm agents based on this scaffold. The strategy often involves targeting quorum sensing (QS), a cell-to-cell communication system that regulates biofilm formation. mdpi.commdpi.com

Antifungal Properties

In addition to antibacterial activity, thiophene-nicotinonitrile derivatives have been explored for their antifungal properties. Studies have shown that certain armed thiophene derivatives are active against various fungal species. nih.gov For example, compounds 7, 8a, 8b, and 10 from one study demonstrated activity against four different tested fungi. nih.gov

Research focused on N-(thiophen-2-yl) nicotinamide (B372718) derivatives has identified compounds with excellent fungicidal activities, particularly against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov Specifically, compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) were more effective than the commercial fungicides diflumetorim (B165605) and flumorph. nih.gov This suggests that the N-(thiophen-2-yl) nicotinamide structure is a promising lead for developing new fungicides. nih.gov Other studies on nicotinonitrile derivatives have reported moderate antifungal activity compared to the standard drug fluconazole. researchgate.net

Antiproliferative Activity and Cancer Research Applications

The nicotinonitrile scaffold, particularly when combined with a thiophene ring, is a recurring motif in the design of novel anticancer agents. acs.org The planar structure and diverse substitution possibilities of this heterocyclic system allow for interaction with various biological targets implicated in cancer progression.

In Vitro Cytotoxicity Against Specific Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For example, a series of newly synthesized nicotinonitrile derivatives showed promising antiproliferative activity. acs.orgnih.gov In one study, derivative 14a was particularly effective against all tested cell lines, with IC50 values of 25 nM against NCI-H460 (non-small cell lung cancer) and 16 nM against RKOP 27. acs.orgnih.gov

Another study focused on 2-(2-oxopropoxy)-6-(dichlorothiophen)nicotinonitrile derivatives and their cytotoxic effects on the MCF-7 breast cancer cell line. researchgate.net Six of the synthesized compounds decreased cell viability to less than 50%, with IC50 values ranging from 23.3 to 41.2 μM. researchgate.net

Furthermore, research on nicotinonitrile derivatives containing a pyrazole (B372694) moiety also revealed significant cytotoxic activity against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. nih.gov Compounds 13 and 19 were identified as the most potent, with IC50 values of 8.78 μg/mL and 5.16 μg/mL against HepG2, and 15.32 μg/mL and 4.26 μg/mL against HeLa, respectively. nih.gov It was noted that some of these compounds exhibited greater potency than the standard chemotherapeutic drug doxorubicin. nih.govmdpi.com

Table 2: In Vitro Cytotoxicity (IC50) of Selected Nicotinonitrile Derivatives Against Cancer Cell Lines

Compound Cell Line IC50 Reference
Derivative 14a NCI-H460 (Lung) 25 nM acs.orgnih.gov
Derivative 14a RKOP 27 16 nM acs.orgnih.gov
Derivative 14a HeLa (Cervical) 127 nM acs.orgnih.gov
2-(2-oxopropoxy)-6-(dichlorothiophen)nicotinonitrile derivatives MCF-7 (Breast) 23.3 - 41.2 µM researchgate.net
Compound 13 HepG2 (Liver) 8.78 µg/mL nih.gov
Compound 19 HepG2 (Liver) 5.16 µg/mL nih.gov
Compound 13 HeLa (Cervical) 15.32 µg/mL nih.gov
Compound 19 HeLa (Cervical) 4.26 µg/mL nih.gov

This table is for illustrative purposes and summarizes data from different studies on various derivatives.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies analyze how modifications to the chemical structure affect cytotoxic activity, providing a roadmap for the design of more effective and selective drug candidates. tubitak.gov.tr

Research has shown that the nature and position of substituents on the pyridine (B92270) and thiophene rings play a significant role in determining the antiproliferative efficacy. For instance, the introduction of different substituents can modulate the compound's ability to interact with biological targets like the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. researchgate.net

In a study of nicotinonitrile derivatives, the presence of a 4-chlorophenyl group at one position and a naphthalen-1-yl group at another, combined with further heterocyclic modifications, led to potent cytotoxicity. acs.orgnih.gov The most active compound in this series, 14a , featured a specific combination of these moieties, indicating a clear SAR where this arrangement was optimal for activity against the tested cell lines. acs.orgnih.gov The variation in activity among other derivatives in the same study, such as 5a, 6a,b, 7a,b , which showed moderate antiproliferative potentials, further underscores the importance of specific structural features. acs.org

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies and Green Chemistry Approaches

The synthesis of 6-(Thiophen-3-yl)nicotinonitrile and its derivatives is a critical area for future development, with a strong emphasis on sustainability and efficiency. Traditional synthetic methods often rely on harsh conditions and hazardous solvents. Green chemistry principles offer a pathway to more environmentally benign processes.

Future synthetic research will likely focus on:

Catalytic Direct C-H Arylation: This technique has emerged as a powerful tool for forming carbon-carbon bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. unito.it Research into palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives in water could be adapted for the synthesis of this compound, significantly reducing the reliance on organic solvents. unito.it

Solvent-Free and Alternative Solvent Reactions: The use of deep eutectic solvents (DES) or solvent-free conditions, catalyzed by recoverable and reusable catalysts, represents a significant green advancement. scienceandtechnology.com.vn For instance, the Biginelli reaction, used for synthesizing pyrimidine derivatives, has been successfully performed under solvent-free conditions using a choline chloride/ZnCl2 catalyst, a method that could inspire greener syntheses of nicotinonitrile compounds. scienceandtechnology.com.vn

Novel Skeletal Editing: Innovative methods, such as the recently described synthesis of thiophenes from pyridines using elemental sulfur, offer new retrosynthetic pathways. nih.govmanchester.ac.uk Such skeletal editing techniques could provide unconventional and efficient routes to thiophene-pyridine hybrids. nih.govmanchester.ac.uk

These advanced strategies promise not only to improve the environmental footprint of synthesizing this compound but also to facilitate the creation of a diverse library of derivatives for further study.

Synthesis ApproachKey AdvantagesPotential Application
Catalytic Direct C-H ArylationHigh atom economy, reduced steps, potential for aqueous media. unito.itEfficient coupling of thiophene and pyridine (B92270) precursors.
Deep Eutectic Solvents (DES)Recyclable, biodegradable, low toxicity. scienceandtechnology.com.vnGreen reaction medium for cyclization and condensation reactions.
Solvent-Free ReactionsReduced waste, lower energy consumption, simplified purification. nih.govEnvironmentally friendly synthesis via multi-component reactions.
Skeletal EditingNovel disconnections, access to new chemical space. nih.govmanchester.ac.ukUnconventional synthesis of the thiophene moiety from pyridine precursors.

Design and Synthesis of Multi-Functional Materials Integrating Electronic and Biological Activities

The constituent parts of this compound are well-known for their distinct properties. Thiophene and its polymers are cornerstone materials in organic electronics due to their semiconductor and fluorescent characteristics. bohrium.commdpi.com Conversely, the nicotinonitrile (cyanopyridine) scaffold is a common feature in many biologically active compounds with a wide range of activities, including anticancer and antimicrobial properties. nih.gov

The strategic combination of these two moieties in a single molecule opens the door to creating novel multi-functional materials. Future research in this area will likely involve:

Donor-Acceptor (D-A) Systems: The electron-donating nature of the thiophene ring coupled with the electron-accepting pyridine-nitrile system creates an intrinsic D-A structure. This is a fundamental design principle for materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com

Bio-imaging Probes: The inherent fluorescence of thiophene-based chromophores can be leveraged to develop probes for biological imaging. rsc.org By attaching specific targeting groups to the this compound scaffold, researchers could design molecules for two-photon fluorescence microscopy, enabling high-resolution imaging in biological systems. rsc.org

Hybrid Anticancer Agents: The pyridine nucleus is present in numerous drugs, and nicotinonitrile derivatives have shown significant biological activities. nih.govresearchgate.net Similarly, thiophene-containing hybrids have been investigated as potential anticancer agents. mdpi.com Future work could focus on synthesizing derivatives of this compound to explore their potential as dual-action therapeutic agents that may also possess useful electronic or imaging properties. researchgate.netmdpi.com

The synthesis of such hybrid compounds represents a key step toward materials that can perform multiple functions, such as simultaneous therapy and diagnosis (theranostics).

Integration with Nanotechnology for Enhanced Performance

Nanotechnology offers powerful tools to enhance the properties and applications of materials. For a molecule like this compound, integration with nanotechnology could unlock new functionalities and improve existing ones.

Emerging research avenues include:

Organic Nanoparticles: Thiophene-based electrochromic polymers can be processed into nanoparticles, which can improve performance in devices. researchgate.net Monomers like this compound could be used to synthesize novel polymers that can be formulated as aqueous nanoparticle dispersions, facilitating greener processing for applications in flexible displays or smart windows. researchgate.net

Self-Assembled Nanostructures: Supramolecular chemistry can be used to guide the self-assembly of thiophene-based molecules into well-defined nanostructures like nanofibers or colloids. researchgate.net These nanostructures can exhibit unique optoelectronic properties and have applications in nanoscience. researchgate.net Exploring the self-assembly of this compound derivatives could lead to new functional nanomaterials.

Drug Delivery Systems: While not a direct application of the compound itself, nanotechnology can be used to deliver therapeutic agents based on this scaffold. If derivatives of this compound are found to have poor solubility or require targeted delivery, they could be encapsulated in nanocarriers to improve their efficacy.

The synergy between the molecular design of this compound and the formulation capabilities of nanotechnology is a promising area for future innovation.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The fields of drug discovery and materials science are being revolutionized by machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the design-synthesis-test cycle by predicting the properties of novel compounds before they are synthesized.

For this compound, AI and ML can be applied to:

Virtual Screening and Lead Optimization: Computational methods like molecular docking and virtual screening are already used to identify potential drug candidates from large chemical libraries. nih.govopenmedicinalchemistryjournal.com AI models can enhance this process by learning from existing data to predict the biological activity of new derivatives of this compound against specific targets. taylorandfrancis.com

Predicting Physicochemical Properties: AI can be trained to predict key properties such as solubility, stability, and electronic characteristics (e.g., HOMO/LUMO levels). This allows researchers to prioritize the synthesis of molecules with the most promising profiles for a given application, be it for electronic devices or as therapeutic agents.

De Novo Design: Advanced AI algorithms can generate entirely new molecular structures based on a desired set of properties. By using the this compound scaffold as a starting point, these models could design novel derivatives with optimized biological activity or material characteristics. taylorandfrancis.commpg.de

Q & A

What are the optimal synthetic routes for preparing 6-(Thiophen-3-yl)nicotinonitrile with high purity?

Basic Question
The synthesis typically involves cross-coupling reactions between thiophene derivatives and nicotinonitrile precursors. A nickel-catalyzed approach (e.g., Ni(cod)₂/dppf systems) can facilitate decarbonylative coupling, as demonstrated in analogous thioether syntheses . Key parameters include:

  • Catalyst loading : 5–10 mol% Ni(cod)₂ with equimolar dppf ligand.
  • Solvent : Toluene or DMF at 80–100°C.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
    Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C) .

How do I resolve discrepancies in crystallographic data for this compound derivatives?

Advanced Question
Contradictions in bond angles or lengths (e.g., C–S vs. C–N distances) may arise from polymorphic variations or measurement errors. To address this:

  • Re-evaluate diffraction data : Compare multiple datasets (e.g., CCDC 1983315 ) and verify thermal displacement parameters.
  • Computational validation : Use density functional theory (DFT) to optimize geometry and compare with experimental data .
  • Complementary techniques : Pair XRD with solid-state NMR to assess crystallinity and hydrogen bonding .

What spectroscopic methods are most reliable for characterizing this compound?

Basic Question
A combination of techniques ensures accurate characterization:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and nitrile groups (δ ~115 ppm in ¹³C) .
  • IR spectroscopy : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and thiophene (C–S at ~690 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ peaks .

How can I design experiments to study the compound’s reactivity under varying pH or temperature?

Advanced Question
Use controlled kinetic studies:

  • pH-dependent stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via UV-Vis (λmax ~270 nm) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.
  • Reaction trapping : Add radical scavengers (e.g., TEMPO) to identify intermediate species during oxidative reactions .

What strategies are effective for analyzing contradictory biological activity data in pharmacological studies?

Advanced Question
Inconsistent IC₅₀ values may stem from assay conditions or cell line variability. Mitigate this by:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Dose-response curves : Perform triplicate experiments with 8–10 concentration points.
  • Computational docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina, referencing bond-length data from crystallography .

How do I optimize multi-step syntheses involving this compound?

Advanced Question
Apply DoE (Design of Experiments) principles:

  • Factor screening : Vary catalyst, solvent, and temperature in Taguchi arrays.
  • Response surface methodology (RSM) : Maximize yield while minimizing byproducts.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress .

What computational models best predict the compound’s electronic properties?

Advanced Question
DFT with B3LYP/6-311+G(d,p) basis set reliably calculates:

  • HOMO-LUMO gaps : Correlate with redox behavior in electrochemical studies.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .
    Validate against experimental UV-Vis and cyclic voltammetry data.

How should I handle hazardous intermediates during synthesis?

Basic Question
Follow safety protocols for nitrile and thiophene derivatives:

  • Ventilation : Use fume hoods for steps releasing HCN or SO₂.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Emergency measures : Neutralize spills with 10% NaHCO₃ and consult SDS guidelines .

What are best practices for validating synthetic yields in peer-reviewed studies?

Basic Question
Ensure reproducibility through:

  • Triplicate runs : Report mean yield ± standard deviation.
  • Independent verification : Collaborate with a second lab to replicate results.
  • Full spectral data : Deposit raw NMR, XRD, and HPLC files in public repositories .

How can I investigate structure-activity relationships (SAR) for derivatives of this compound?

Advanced Question
Employ a modular synthesis approach:

  • Substituent variation : Introduce electron-withdrawing/donating groups at the 4-position of thiophene.
  • Biological testing : Screen against target enzymes (e.g., cytochrome P450) and correlate activity with Hammett σ values .
  • QSAR modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., logP, polar surface area) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.